3-[(tert-Butoxycarbonyl)oxy]benzoic Acid
Description
3-[(tert-Butoxycarbonyl)oxy]benzoic acid (abbreviated as 3-Boc-oxy-BA) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc) group attached via an ester linkage at the meta position of the aromatic ring. The Boc group serves as a protective moiety for hydroxyl or amino groups in organic synthesis, enhancing stability during reactions under acidic or basic conditions. This compound is widely utilized in pharmaceutical intermediates, prodrug development, and polymer chemistry due to its hydrolytic lability under specific conditions, enabling controlled release of active molecules .
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-11(15)16-9-6-4-5-8(7-9)10(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
BMMYBQOAXGRBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(tert-Butoxycarbonyl)oxy]benzoic Acid can be synthesized through several methods. One common method involves the reaction of benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow microreactor systems. These systems allow for more efficient and sustainable production compared to traditional batch processes. The use of flow microreactors enhances the reaction rate and yield while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxycarbonyl)oxy]benzoic Acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Hydrolysis: Reaction with water or acids to remove the Boc group.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.
Amidation: Uses amines and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Hydrolysis: Conducted under acidic or basic conditions to remove the Boc group and regenerate the benzoic acid.
Major Products
Esters: Formed from esterification reactions.
Amides: Result from amidation reactions.
Benzoic Acid: Produced from hydrolysis reactions.
Scientific Research Applications
3-[(tert-Butoxycarbonyl)oxy]benzoic Acid is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in drug development for the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxycarbonyl)oxy]benzoic Acid primarily involves its role as a protecting group. The Boc group stabilizes the molecule by preventing reactions at the hydroxyl site. During synthesis, the Boc group can be selectively removed under specific conditions, allowing for controlled reactions at the benzoic acid moiety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
Positional Isomerism
- 3-[(tert-Butoxycarbonyl)amino]benzoic acid (3-Boc-NH-BA): Replaces the ester-linked Boc-oxy group with a Boc-protected amine at the meta position. This compound is pivotal in peptide synthesis, offering orthogonal protection strategies. Its molecular weight is 237.25 g/mol (C₁₂H₁₅NO₄), with a melting point >150°C .
- 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid: Features a Boc-amino group at the para position and a methoxy group at the ortho position. The methoxy group enhances lipophilicity, influencing pharmacokinetic profiles in drug candidates .
Functional Group Modifications
- 3-((tert-Butoxycarbonyl)(butyl)amino)phenyl)boronic acid: Incorporates a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions. This modification expands applications in materials science and bioconjugation .
- 3-{[1-(tert-Butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid : Introduces a strained azetidine ring, which may enhance metabolic stability compared to linear alkyl chains. The compound is used in targeted drug delivery systems .
Extended Backbone and Prodrug Derivatives
- 3-({3-[(tert-Butoxycarbonyl)amino]propanoyl}oxy)-4-[(nitrooxy)propoxy]benzoic acid (Compound 15): A dual-functional prodrug combining a Boc-protected amine and a nitric oxide (NO)-releasing nitrooxy group. It exhibits improved water solubility (logP ~1.2) and controlled NO release under enzymatic conditions, making it a candidate for cardiovascular therapies .
- 3-({2-[(tert-Butoxycarbonyl)amino]propanoyl}oxy)-4-[(nitrooxy)propoxy]benzoic acid (Compound 19): Structural isomer of Compound 15 with a methyl branch, altering hydrolysis kinetics. Its plasma half-life in rats is 4.2 hours, compared to 3.8 hours for the linear analogue .
Heterocyclic Derivatives
- 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid : Contains a piperazine ring, imparting basicity (pKa ~8.5) and enhancing solubility in polar solvents. This derivative is used in kinase inhibitor development .
- 3-[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]benzoic acid : The pyrrolidine ring introduces conformational rigidity, improving binding affinity to G-protein-coupled receptors (GPCRs) in neurological drug candidates .
Data Tables
Table 1: Key Properties of 3-Boc-oxy-BA and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
